molecular formula C23H44N2O5 B2492120 Boc-L-Lys(lauroyl)-OH CAS No. 702706-14-7

Boc-L-Lys(lauroyl)-OH

Cat. No. B2492120
CAS RN: 702706-14-7
M. Wt: 428.614
InChI Key: TZFSRFITTJGSJQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Lys(lauroyl)-OH is a compound that is commonly used in scientific experiments. It is a protected lipoamino acid (LAA), used in the synthesis of modified peptides with increased lipophilicity .


Synthesis Analysis

Boc-L-Lys(lauroyl)-OH can be used as a building block to synthesize various compounds. For instance, it can be used to synthesize a heterotrifunctional peptide-based linker molecule applicable as a bio-labeling reagent, lysine derivatives of azamacrocycle and anthraquinone, and Boc-Lys (Bn 4 -DTPA)-OH, a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .


Molecular Structure Analysis

The molecular formula of Boc-L-Lys(lauroyl)-OH is C23H44N2O5. The molecular weight is 428.614.


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-L-Lys(lauroyl)-OH include its molecular formula C23H44N2O5 and molecular weight 428.614.

Scientific Research Applications

Protein-Surfactant Interactions

A study by Ghosh and Dey (2015) delved into the interactions between bovine serum albumin (BSA) and fatty acid amide amphiphiles, highlighting the significance of the amide bond in surfactant binding and its impact on protein structure. This research sheds light on the fundamental understanding of how surfactants, similar in nature to Boc-L-Lys(lauroyl)-OH, interact with proteins, which is crucial for the development of pharmaceutical formulations and cosmetic products (Ghosh & Dey, 2015).

Mitogenic Activity and Fatty Acid Chain Length

The work of van Corven et al. (1992) investigated the impact of acyl-chain length on the mitogenic activity of lysophosphatidic acid (LPA) and phosphatidic acid (PA) on fibroblasts. This study is relevant for understanding how modifications in fatty acid chain length, such as those present in Boc-L-Lys(lauroyl)-OH, affect cellular functions. The findings contribute to the broader knowledge of lipid-mediated signaling and its potential therapeutic applications (van Corven et al., 1992).

Lipid A Acylation and Antibacterial Properties

Research by Clementz et al. (1996) on the htrB gene in Escherichia coli highlighted its role in the acylation of lipid A, a component of the bacterial outer membrane. This study's insights into enzymatic processes involving fatty acid transferases are crucial for understanding bacterial resistance mechanisms and designing novel antibacterial agents. The biochemical pathways involving compounds like Boc-L-Lys(lauroyl)-OH are fundamental in the context of infectious diseases (Clementz et al., 1996).

Antimicrobial Activity

A study focused on Ethyl Lauroyl Arginate (LAE), an amino acid-based cationic surfactant with low toxicity, explored its antimicrobial activity, which is closely related to the properties of Boc-L-Lys(lauroyl)-OH. This research, by highlighting the antimicrobial efficacy of fatty acid derivatives, underscores the potential for Boc-L-Lys(lauroyl)-OH and similar compounds in food preservation and safety applications (Czakaj et al., 2021).

Drug Delivery Systems

The design of drug delivery systems utilizing l-Lysine-based organogelators for controlled release processes is an innovative application of Boc-L-Lys(lauroyl)-OH. Kaplan et al. (2019) synthesized l-lysine-based organogelators that demonstrated potential in the delivery of nonsteroidal anti-inflammatory drugs, offering insights into how modifications in molecular structure can affect drug release kinetics. This application is particularly relevant for pharmaceutical formulations seeking to optimize therapeutic efficacy and patient compliance (Kaplan et al., 2019).

Future Directions

Boc-L-Lys(lauroyl)-OH opens avenues for the synthesis of polypeptides with complex macromolecular architectures that can define the aggregation behavior, and, therefore, can lead to the synthesis of “smart” stimuli-responsive nanocarriers for controlled drug delivery applications .

properties

IUPAC Name

(2S)-6-(dodecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N2O5/c1-5-6-7-8-9-10-11-12-13-17-20(26)24-18-15-14-16-19(21(27)28)25-22(29)30-23(2,3)4/h19H,5-18H2,1-4H3,(H,24,26)(H,25,29)(H,27,28)/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFSRFITTJGSJQ-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Lys(lauroyl)-OH

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